molecular formula C7H15NO B8586655 2,4,4-Trimethylpyrrolidin-3-OL

2,4,4-Trimethylpyrrolidin-3-OL

Cat. No.: B8586655
M. Wt: 129.20 g/mol
InChI Key: UMDIGPMHHIJKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trimethylpyrrolidin-3-OL is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position and three methyl substituents at the 2-, 4-, and 4-positions of the saturated five-membered ring. Its stereochemical configuration and substitution pattern influence its physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,4,4-trimethylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-5-6(9)7(2,3)4-8-5/h5-6,8-9H,4H2,1-3H3

InChI Key

UMDIGPMHHIJKLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CN1)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

Structural Differences :

  • Substituents: Contains a fluorophenyl group and a methylaminoethyl side chain, unlike the trimethyl groups in 2,4,4-Trimethylpyrrolidin-3-OL.
  • Chirality : Both compounds are chiral, but the fluorophenyl derivative has additional stereocenters in the side chain.

Physicochemical Properties :

  • The methylaminoethyl side chain introduces basicity, likely lowering solubility in aqueous media compared to the hydroxyl-dominated this compound.

2,3,6-Trimethoxypyridin-4-ol

Structural Differences :

  • Core Structure : Pyridine ring (aromatic) vs. pyrrolidine (saturated).
  • Functional Groups : Three methoxy groups and a hydroxyl group at the 4-position.

Physicochemical Properties :

  • The aromatic pyridine ring confers higher thermal stability (boiling point ~314.5°C predicted for analogs) compared to pyrrolidine derivatives.
  • Methoxy groups increase polarity and solubility in organic solvents.

trans-4-Phenylpyrrolidin-3-ol Hydrochloride

Structural Differences :

  • Substituents : Phenyl group at the 4-position vs. trimethyl groups in this compound.
  • Salt Form : Hydrochloride salt enhances aqueous solubility.

Key Data :

Property trans-4-Phenylpyrrolidin-3-ol HCl This compound (Inferred)
Molecular Formula C10H13NO·HCl C7H15NO
Molar Mass (g/mol) 163.22 (free base) ~129.20
Density (g/cm³) 1.118 (Predicted) Likely lower (~0.9–1.0)
Boiling Point (°C) 314.5 (Predicted) Lower (est. 200–250°C)
pKa 14.0±0.40 (Predicted) ~9–11 (hydroxyl group)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.